molecular formula C10H5F3N2O3 B1602475 2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)- CAS No. 328956-38-3

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

Cat. No. B1602475
M. Wt: 258.15 g/mol
InChI Key: OEJWOBFABPUFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-, commonly referred to as 6-NFQ, is an organic compound that is part of the quinolinone family. It is a yellow crystalline solid with a molecular formula of C9H5F3NO3 and a molecular weight of 221.14 g/mol. 6-NFQ is a versatile and important synthetic intermediate used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of various heterocyclic compounds, such as quinoline, quinazoline, and quinoxaline derivatives.

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Quinazoline and quinazolinone derivatives have been reported for their diversified biological activities . They are considered as an important chemical for the synthesis of various molecules with physiological significance and pharmacological utilization .
    • These compounds have shown a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
    • The alteration is made with different substituents to these advantaged scaffold .
  • Cancer Research

    • A series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized and biologically evaluated for their antiproliferative activity against four human cancer cell lines (Eca-109, A549, PC-3 and MGC-803) .
    • Most of the designed compounds showed considerable antiproliferative activity against the tested four cancer cell lines .
  • Pharmaceutical Chemistry

    • Quinazoline and quinazolinone derivatives have been reported for their diversified biological activities . They are considered as an important chemical for the synthesis of various molecules with physiological significance and pharmacological utilization .
    • These compounds have shown a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
    • The alteration is made with different substituents to these advantaged scaffold .
  • Cancer Research

    • A series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized and biologically evaluated for their antiproliferative activity against four human cancer cell lines (Eca-109, A549, PC-3 and MGC-803) .
    • Most of the designed compounds showed considerable antiproliferative activity against the tested four cancer cell lines .

properties

IUPAC Name

6-nitro-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3/c11-10(12,13)7-4-9(16)14-8-2-1-5(15(17)18)3-6(7)8/h1-4H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJWOBFABPUFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582114
Record name 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinolinone, 6-nitro-4-(trifluoromethyl)-

CAS RN

328956-38-3
Record name 6-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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